The synthesis of Scutellarein 4'-methyl ether can be achieved through several methods, with one notable approach involving the semi-synthesis from scutellarin. The process typically includes the following steps:
The synthesis parameters include temperature control during refluxing (typically around 80-100 °C) and reaction times that can extend up to several hours depending on the desired yield and purity.
The molecular structure of Scutellarein 4'-methyl ether can be described as follows:
The compound exhibits a flavone backbone with characteristic chromen-4-one structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for structural elucidation, confirming the presence of functional groups and their positions .
Scutellarein 4'-methyl ether participates in various chemical reactions due to its reactive hydroxyl groups. Key reactions include:
These reactions are essential for modifying the compound's properties for further applications in pharmaceuticals and natural product chemistry.
The mechanism of action of Scutellarein 4'-methyl ether is primarily attributed to its antioxidant properties. It scavenges free radicals and inhibits oxidative stress pathways, thereby protecting cells from damage. Additionally, it has been shown to inhibit acetylcholinesterase activity, which may contribute to its neuroprotective effects . The compound's interaction with cellular signaling pathways suggests potential therapeutic applications in neurodegenerative diseases.
Scutellarein 4'-methyl ether exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the compound's usability in various formulations .
Scutellarein 4'-methyl ether has several scientific applications:
Research continues to explore additional applications in health supplements and functional foods due to its beneficial bioactivities .
Scutellarein 4'-methyl ether demonstrates a phylogenetically constrained occurrence, serving as a diagnostic chemotaxonomic marker primarily within the Lamiaceae family, notably in the subfamily Ajugoideae. Its distribution patterns provide critical insights into evolutionary relationships among morphologically complex genera. Key occurrences include:
Table 1: Taxonomic Distribution of Scutellarein 4'-Methyl Ether Derivatives in Lamiaceae
Genus/Species | Plant Family/Subfamily | Compound Variant | Taxonomic Significance |
---|---|---|---|
Teucridium parvifolium | Lamiaceae (Ajugoideae) | 7-O-rutinoside | Distinguishes from Verbenaceae |
Tripora divaricata | Lamiaceae (Ajugoideae) | 7-O-glucuronide | Links to Clerodendrum phylogeny |
Plectranthus barbatus | Lamiaceae (Nepetoideae) | 7-O-glucuronide | Marker for "Falso Boldo" authenticity |
Dracocephalum kotschyi | Lamiaceae (Nepetoideae) | Proposed precursor to methoxylated flavones | Endemic Iranian species conservation indicator |
This flavone’s sporadic occurrence—largely absent in phylogenetically basal Lamiaceae lineages—suggests independent biosynthetic evolution within Ajugoideae and Nepetoideae subfamilies. Its glycosides (rutinosides/glucuronides) serve as synapomorphies supporting clade delineations in taxonomically contested genera [1] [4].
The integration of Scutellarein 4'-methyl ether-producing plants into global ethnomedicine reflects its therapeutic versatility. Traditional applications are frequently aligned with modern mechanistic studies validating bioactivities:
Table 2: Ethnopharmacological Uses of Key Source Plants
Plant Source | Traditional Use Region | Documented Application | Linked Bioactivity of Compound |
---|---|---|---|
Plectranthus barbatus | Brazil | Nervous system disorders, digestive ailments | AChE inhibition (IC₅₀ 1 mg/mL) |
Dracocephalum kotschyi | Iran (Zagros Mountains) | Pain relief, inflammatory conditions | DPPH radical scavenging |
Orthosiphon stamineus | Southeast Asia | Febrile infections, urinary tract ailments | Structural analog (ladanein) anti-HCV effects |
Contemporary research affirms these traditional uses: In vitro studies confirm scutellarein 4'-methyl ether enhances neuronal protection in ischemia models more effectively than its unmethylated precursor, scutellarein, likely due to improved blood-brain barrier permeability from 4'-methoxylation [3] .
Scutellarein 4'-methyl ether’s bioactivity and taxonomic utility stem from its distinct molecular architecture, differentiating it from both precursors and derivatives:
Structural Identity:
Biosynthetic Pathway:
Synthesis occurs via regiospecific O-methylation of scutellarein (5,6,7,4'-tetrahydroxyflavone), catalyzed by flavonoid 4'-O-methyltransferases (F4′OMTs). These enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor and exhibit stringent substrate selectivity:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7